molecular formula C14H14N4O B2934283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one CAS No. 885189-64-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

Cat. No.: B2934283
CAS No.: 885189-64-0
M. Wt: 254.293
InChI Key: QFBCBOOMYFWSBL-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one: is a complex organic compound featuring a pyrrolone ring fused with a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is the cyclization of an amino-substituted pyrrole derivative with a cyclopropylamine derivative under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyrrolone derivatives.

Scientific Research Applications

  • Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : It can serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Chemistry: : It can be used as a reagent in organic synthesis to create complex molecules.

  • Industry: : It can be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both pyrrolone and benzoimidazole rings. Similar compounds include:

  • 1H-benzo[d]imidazole derivatives: : These compounds share the benzoimidazole core but may lack the pyrrolone ring.

  • Pyrrolone derivatives: : These compounds contain the pyrrolone ring but may not have the benzoimidazole moiety.

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Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKOXHWYAUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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